

Technical Guide: Properties and Synthesis of Pyrazole-Substituted Benzaldehyde Derivatives

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Compound of Interest

Compound Name:	2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
CAS No.:	1695885-81-4
Cat. No.:	B6599303

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Executive Summary

Pyrazole-substituted benzaldehydes serve as versatile building blocks in the synthesis of bioactive heterocycles. The core structure—a benzene ring bearing a formyl group (-CHO) and a pyrazole moiety—acts as a bifunctional linker. The aldehyde functionality allows for rapid diversification via condensation reactions (e.g., Schiff bases, chalcones), while the pyrazole ring enhances pharmacokinetic profiles through hydrogen bonding and

-stacking interactions.^[1] These derivatives are extensively researched for anticancer (kinase inhibition), antimicrobial, and anti-inflammatory properties.^{[1][2][3][4][5]}

Chemical Structure & Physical Properties^{[6][7]}

The primary focus of this guide is 4-(1H-pyrazol-1-yl)benzaldehyde, where the pyrazole ring is attached via a C-N bond to the para-position of the benzaldehyde.

Physicochemical Profile

Property	Specification	Notes
IUPAC Name	4-(1H-pyrazol-1-yl)benzaldehyde	
CAS Number	99662-34-7	
Molecular Formula		
Molecular Weight	172.18 g/mol	
Appearance	White to pale yellow solid	Crystalline form
Melting Point	82–83 °C	Sharp melting range indicates high purity potential
Solubility	DMSO, DMF, Chloroform, Ethyl Acetate	Limited solubility in water
LogP (Predicted)	~1.7	Favorable lipophilicity for membrane permeability

Electronic & Spectral Characteristics

- **Electronic Effect:** The pyrazole ring acts as a weak electron-withdrawing group via induction (due to the nitrogens) but can donate electron density via resonance. The aldehyde group is strongly electron-withdrawing, activating the ring for nucleophilic attacks at the ortho-position relative to the aldehyde.
- **IR Spectroscopy:**
 - (Aldehyde): Strong band at 1680–1700 cm^{-1} .[\[1\]](#)
 - (Pyrazole): Bands around 1590–1610 cm^{-1} .[\[1\]](#)
- **^1H NMR (DMSO- d_6):**
 - -CHO: Singlet at 9.9–10.0 ppm.

- Pyrazole: Characteristic doublets/triplets at 6.5, 7.8, 8.6 ppm (coupling constants Hz).[1]
- Aromatic: AA'BB' system for the phenylene linker (7.8–8.1 ppm).[1]

Synthesis Strategies

The synthesis of pyrazole-substituted benzaldehydes typically follows two main routes: Nucleophilic Aromatic Substitution (S_NAr) and Chan-Lam Coupling.

Route A: Nucleophilic Aromatic Substitution (S_NAr)

This is the most robust and scalable method.[1] It involves the reaction of 4-fluorobenzaldehyde with pyrazole in the presence of a base. The electron-withdrawing aldehyde group activates the fluorine for displacement.

- Reagents: 4-Fluorobenzaldehyde, 1H-Pyrazole, or .[1]
- Solvent: DMF or DMSO (polar aprotic is essential).[1]
- Conditions: Heating at 80–120 °C for 4–12 hours.
- Yield: Typically High (>85%).[1]

Route B: Chan-Lam Coupling

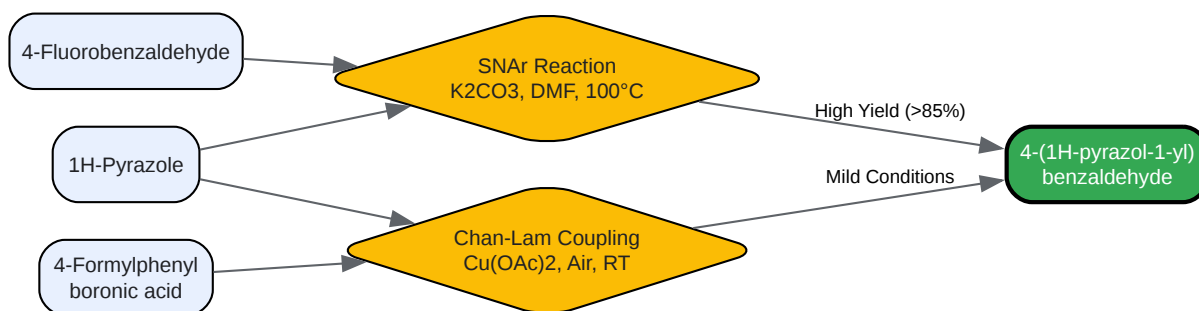
An oxidative cross-coupling using boronic acids. Useful when the S_NAr substrate is sensitive or unavailable.

- Reagents: 4-Formylphenylboronic acid, 1H-Pyrazole,

(catalyst).[1]

- Oxidant: Oxygen (air) or Pyridine-N-oxide.[1]
- Conditions: Room temperature to 40 °C, often slow (24-48h).[1]

Synthesis Workflow Diagram



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Figure 1: Comparison of synthetic routes for 4-(1H-pyrazol-1-yl)benzaldehyde.

Experimental Protocol: Synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde

Objective: To synthesize 5.0 g of the target compound via S_NAr.

Materials

- 4-Fluorobenzaldehyde (CAS 459-57-4): 4.0 mL (approx. 37 mmol)[1]
- 1H-Pyrazole (CAS 288-13-1): 3.0 g (44 mmol, 1.2 eq)[1]
- Potassium Carbonate (): 7.7 g (56 mmol, 1.5 eq)[1]
- Dimethylformamide (DMF): 40 mL (anhydrous)[1]

Step-by-Step Procedure

- Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (3.0 g) in DMF (40 mL).
- Activation: Add (7.7 g) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation.
- Addition: Slowly add 4-fluorobenzaldehyde (4.0 mL) via syringe.
- Reaction: Attach a reflux condenser and heat the mixture to 100 °C in an oil bath. Stir vigorously for 6–8 hours.
 - Validation: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).[1] The starting aldehyde () should disappear, and a new lower spot () should appear.[1]
- Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water. The product should precipitate as a white/pale yellow solid.
- Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove DMF and inorganic salts.[1]
- Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or purify via silica gel column chromatography (Gradient: 10% to 30% EtOAc in Hexanes).
- Drying: Dry under vacuum at 45 °C for 4 hours.

Expected Yield: 5.5 – 6.0 g (85–92%). Characterization: MP: 82–83 °C. ¹H NMR should confirm the loss of the fluorine coupling patterns and the presence of pyrazole protons.

Medicinal Chemistry Applications

The pyrazole-benzaldehyde scaffold is rarely the final drug; it is a "warhead" precursor. The aldehyde group is reacted to form two major classes of bioactive agents: Schiff Bases and

Chalcones.

Chalcone Derivatives (Anticancer)

Reaction with acetophenones (Claisen-Schmidt condensation) yields chalcones.[1][6]

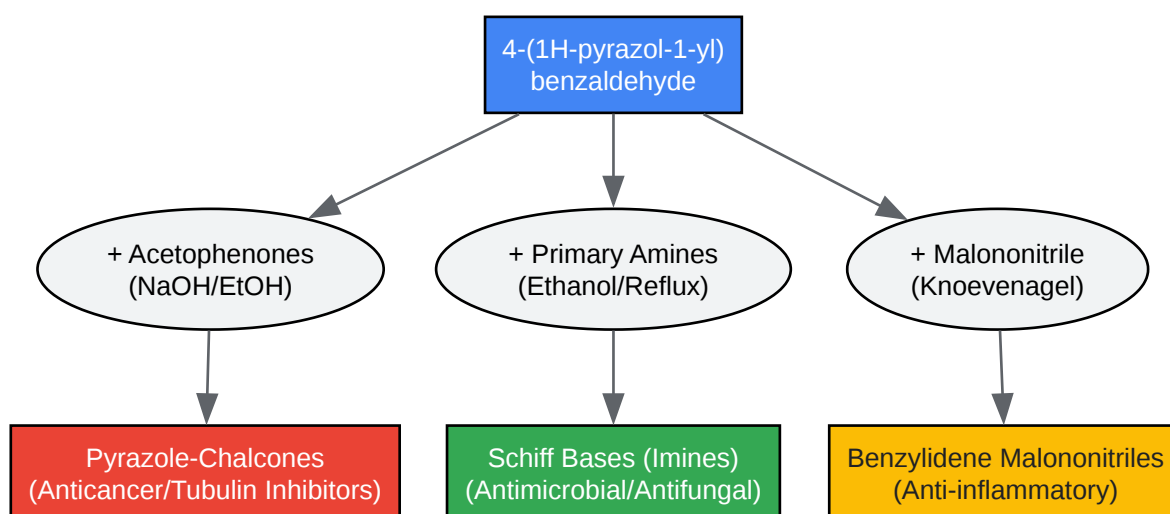
- Mechanism: These chalcones act as microtubule destabilizers and kinase inhibitors (e.g., EGFR, VEGFR).[1]
- SAR Insight: Introduction of a trimethoxy-phenyl group on the chalcone B-ring significantly enhances cytotoxicity against MCF-7 (breast cancer) cell lines.

Schiff Base Derivatives (Antimicrobial)

Reaction with aromatic amines yields imines (Schiff bases).[1][2]

- Activity: High potency against Gram-positive bacteria (*S. aureus*) and fungi (*C. albicans*).[1][7]
- Mechanism: Disruption of cell wall synthesis and chelation of essential metal ions in the active site of microbial enzymes.

Derivatization Logic Diagram



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Figure 2: Synthetic divergence from the aldehyde core to bioactive scaffolds.

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